
2,4,5,7-Tetrachloroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5,7-Tetrachloroquinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. . The presence of chlorine atoms in the 2, 4, 5, and 7 positions of the quinazoline ring imparts unique chemical properties to this compound, making it a compound of interest in scientific research.
Preparation Methods
The synthesis of 2,4,5,7-Tetrachloroquinazoline typically involves the reaction of 2,4-dichloroaniline with phosgene, followed by cyclization with ammonia or amines . The reaction conditions often require the use of solvents such as dichloromethane or chloroform and are carried out under reflux conditions to ensure complete cyclization. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
2,4,5,7-Tetrachloroquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized to form quinazoline N-oxides or reduced to form dihydroquinazolines.
Cyclization Reactions: It can undergo cyclization reactions to form fused heterocyclic compounds, which are of interest in medicinal chemistry.
Common reagents used in these reactions include strong bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4,5,7-Tetrachloroquinazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,5,7-Tetrachloroquinazoline involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer.
Comparison with Similar Compounds
2,4,5,7-Tetrachloroquinazoline can be compared with other quinazoline derivatives such as:
- 2,4-Dichloroquinazoline
- 2,4,6-Trichloroquinazoline
- 2,4,5-Trichloroquinazoline
These compounds share similar structural features but differ in the number and position of chlorine atoms, which can affect their chemical reactivity and biological activities . The unique arrangement of chlorine atoms in this compound imparts distinct properties that make it a valuable compound for research and development .
Properties
Molecular Formula |
C8H2Cl4N2 |
|---|---|
Molecular Weight |
267.9 g/mol |
IUPAC Name |
2,4,5,7-tetrachloroquinazoline |
InChI |
InChI=1S/C8H2Cl4N2/c9-3-1-4(10)6-5(2-3)13-8(12)14-7(6)11/h1-2H |
InChI Key |
UTHSMCJTTMUOHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(N=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



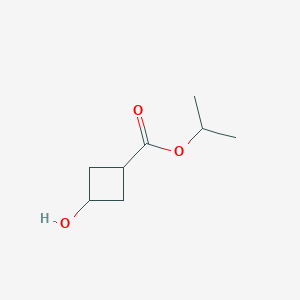
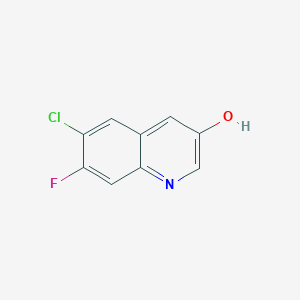

![4-(2-Hydroxy-3-methoxy-3-methyl-butoxy)-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12100736.png)
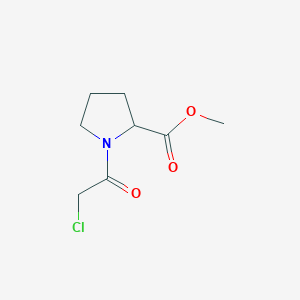

![cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid](/img/structure/B12100755.png)
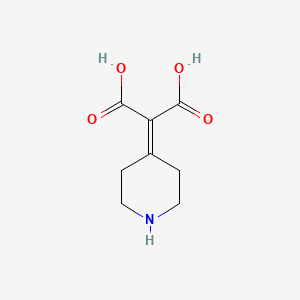
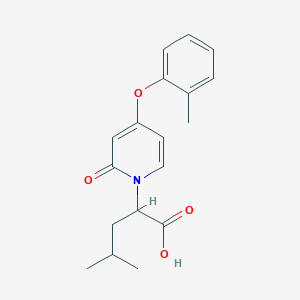
![4-Methyl-2-[(3-methylbutan-2-yl)amino]pentan-1-ol](/img/structure/B12100763.png)
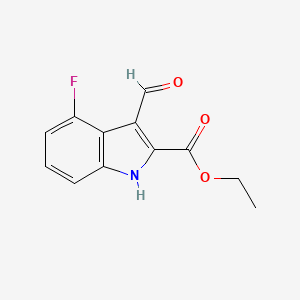
![tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate](/img/structure/B12100769.png)
![(11Z)-4,7-dihydroxy-4-(1-hydroxyethyl)-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B12100770.png)
